(1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride
Description
(1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride is a hydrochloride salt of a substituted imidazole derivative. Its molecular formula is C₇H₁₂N₂O·ClH (molecular weight: 177), with a purity of ≥95% . The compound features an imidazole ring substituted at the 1-position with an isopropyl group and a hydroxymethyl group at the 5-position. The hydrochloride salt enhances its stability and solubility in polar solvents. It is cataloged under CAS No. 1609395-23-4 and MFCD08668191, and it is typically supplied as a solid . The logP value of -0.21 suggests moderate hydrophilicity, influenced by the polar hydroxymethyl and charged hydrochloride groups .
Properties
IUPAC Name |
(3-propan-2-ylimidazol-4-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-6(2)9-5-8-3-7(9)4-10;/h3,5-6,10H,4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQORCJZQPKXKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride typically involves the reaction of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole, followed by a Grignard reaction with 2-formyl-1-methyl-1H-imidazole . The reaction conditions often include the use of an ethereal benzylmagnesium bromide solution to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
(1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring allows for various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
(1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, affecting their activity. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of (1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride with structurally related imidazole derivatives:
Key Observations:
- The methoxyethyl group () adds ether oxygen, increasing hydrophilicity and hydrogen-bonding capacity .
- Salt Forms : The dihydrochloride salt in the cyclopropyl derivative () increases solubility but may complicate crystallization compared to the single HCl salt in the target compound .
- Reactivity : The chloromethyl group in 1-benzyl-5-(chloromethyl)-1H-imidazole HCl () enhances electrophilicity, making it a precursor for further alkylation reactions .
Physicochemical and Computational Data
- logP Trends : The target compound’s logP (-0.21) is lower than benzyl or methoxyethyl analogs (estimated logP > 0), indicating reduced membrane permeability but better aqueous solubility .
- Rotatable Bonds : The target compound has 2 rotatable bonds (isopropyl and hydroxymethyl groups), offering conformational flexibility compared to rigid cyclopropyl or aromatic substituents .
Biological Activity
(1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H13ClN2O. It belongs to the imidazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
The compound has a molecular weight of 164.65 g/mol and features an imidazole ring, which is crucial for its biological interactions. The presence of the isopropyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:
- Enzyme Inhibition : The imidazole ring can interact with active sites of enzymes, inhibiting their activity. This property is particularly relevant in antimicrobial applications.
- Receptor Modulation : The compound may also affect receptor activities, leading to altered cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Results show that at concentrations below 100 µg/mL, this compound exhibits minimal toxicity towards mammalian cells.
Table 2: Cytotoxicity Evaluation
Study on Antimicrobial Efficacy
In a study focusing on the efficacy of various imidazole derivatives against multidrug-resistant bacteria, this compound demonstrated a notable reduction in bacterial growth compared to control groups. The study highlighted its potential as a lead compound in developing new antimicrobial agents against resistant strains.
Investigation into Therapeutic Applications
Another study explored the potential use of this compound in treating fungal infections. The results indicated that it effectively inhibited fungal growth at lower concentrations than conventional antifungal agents, suggesting its utility as an adjuvant therapy in clinical settings.
Q & A
Q. Optimization Strategies :
- Inert Atmosphere : Prevents oxidation of sensitive intermediates (e.g., using N₂ or Ar) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation, while protic solvents (e.g., MeOH) improve salt crystallization .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during reduction steps .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| N-Alkylation | Isopropyl bromide, K₂CO₃, DMF, 80°C | 60–75% |
| Hydroxymethylation | Paraformaldehyde, NaBH₄, THF, 0°C | 50–65% |
| Salt Formation | HCl (g), EtOH, RT | 85–95% |
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton environments (e.g., isopropyl CH₃ at δ 1.2–1.5 ppm, imidazole ring protons at δ 7.0–8.5 ppm) and confirms substitution patterns .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and correlates C-H connectivity .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C=N imidazole ring at ~1600 cm⁻¹) .
- X-ray Crystallography :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
